3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid
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Overview
Description
3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid is a complex organic compound characterized by its aromatic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid typically involves the esterification of 3,5-dihydroxybenzoic acid with 4-tert-butylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Known for its antioxidant properties.
3,5-Bis((4′-carboxylbenzyl)oxy)benzoic acid: Used in coordination polymers for its unique structural properties.
Uniqueness
Its tert-butyl groups provide steric hindrance, affecting its reactivity and stability compared to similar compounds .
Properties
CAS No. |
90162-43-9 |
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Molecular Formula |
C29H30O6 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
3,5-bis[(4-tert-butylbenzoyl)oxy]benzoic acid |
InChI |
InChI=1S/C29H30O6/c1-28(2,3)21-11-7-18(8-12-21)26(32)34-23-15-20(25(30)31)16-24(17-23)35-27(33)19-9-13-22(14-10-19)29(4,5)6/h7-17H,1-6H3,(H,30,31) |
InChI Key |
FOZZQXFTDKIYNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)C(=O)O)OC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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